molecular formula C5H4I2N2O B12466148 4,5-Diiodo-1-methylpyrazole-3-carbaldehyde

4,5-Diiodo-1-methylpyrazole-3-carbaldehyde

Cat. No.: B12466148
M. Wt: 361.91 g/mol
InChI Key: BKHCPSNKYFNFBA-UHFFFAOYSA-N
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Description

4,5-Diiodo-1-methylpyrazole-3-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 4,5-Diiodo-1-methylpyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-diiodo-1-methylpyrazole with formylating agents to introduce the aldehyde group at position 3 . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4,5-Diiodo-1-methylpyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Diiodo-1-methylpyrazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diiodo-1-methylpyrazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

4,5-Diiodo-1-methylpyrazole-3-carbaldehyde can be compared with other pyrazole derivatives such as:

  • 4,5-Dichloro-1-methylpyrazole-3-carbaldehyde
  • 4,5-Dibromo-1-methylpyrazole-3-carbaldehyde
  • 4,5-Difluoro-1-methylpyrazole-3-carbaldehyde

These compounds share similar structural features but differ in the halogen atoms present at positions 4 and 5.

Properties

Molecular Formula

C5H4I2N2O

Molecular Weight

361.91 g/mol

IUPAC Name

4,5-diiodo-1-methylpyrazole-3-carbaldehyde

InChI

InChI=1S/C5H4I2N2O/c1-9-5(7)4(6)3(2-10)8-9/h2H,1H3

InChI Key

BKHCPSNKYFNFBA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C=O)I)I

Origin of Product

United States

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